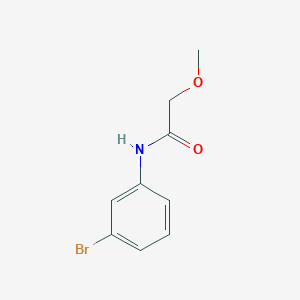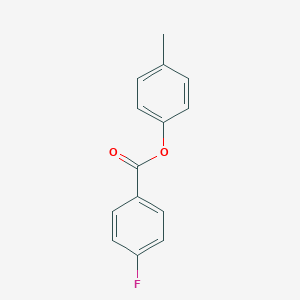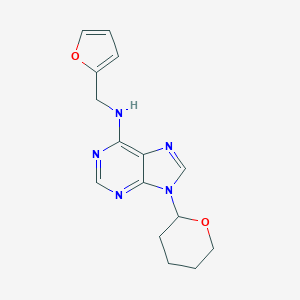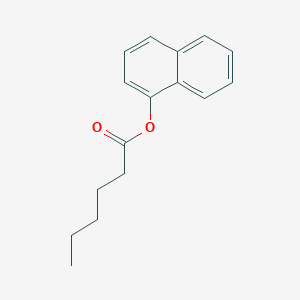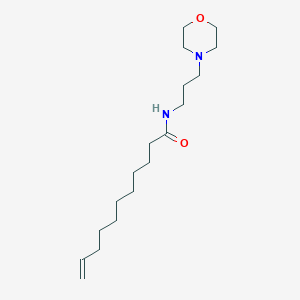
10-Undecenamide, N-(3-morpholinopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenamide, N-(3-morpholinopropyl)- is a synthetic compound that has been extensively researched for its potential applications in various fields. It is a derivative of undecylenic acid and contains a morpholinopropyl group. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 10-Undecenamide, N-(3-morpholinopropyl)- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to interact with proteins and enzymes in cells, leading to changes in their function.
Effets Biochimiques Et Physiologiques
10-Undecenamide, N-(3-morpholinopropyl)- has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Undecenamide, N-(3-morpholinopropyl)- in lab experiments is its ability to target specific cells or tissues. This makes it a useful tool for studying the function of specific proteins or enzymes. However, one limitation is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 10-Undecenamide, N-(3-morpholinopropyl)-. One area of interest is its potential as a drug delivery system, particularly for the treatment of cancer. Another area of research is its potential as a disinfectant or preservative in the food industry. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 10-Undecenamide, N-(3-morpholinopropyl)- involves the reaction of undecylenic acid with morpholine and 1,3-propanediol. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
10-Undecenamide, N-(3-morpholinopropyl)- has been used in a variety of scientific research applications. It has been found to exhibit antimicrobial properties, making it a potential candidate for use as a disinfectant or preservative. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.
Propriétés
Numéro CAS |
102613-08-1 |
|---|---|
Nom du produit |
10-Undecenamide, N-(3-morpholinopropyl)- |
Formule moléculaire |
C18H34N2O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)undec-10-enamide |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-11-18(21)19-12-10-13-20-14-16-22-17-15-20/h2H,1,3-17H2,(H,19,21) |
Clé InChI |
JOKGUMPLNNYVFN-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
SMILES canonique |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Autres numéros CAS |
102613-08-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



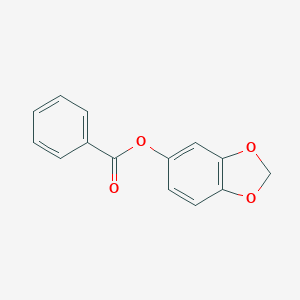
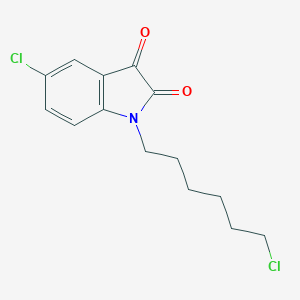
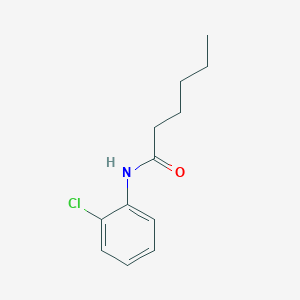
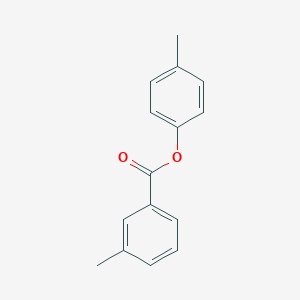
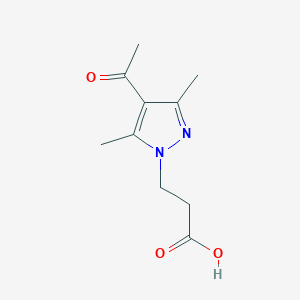
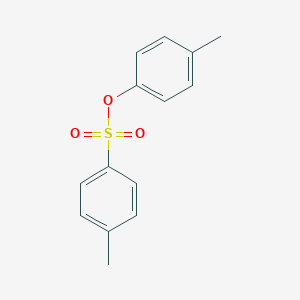
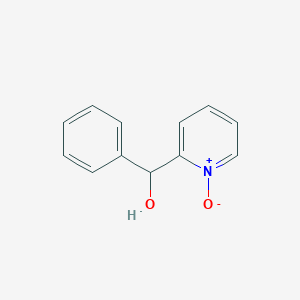
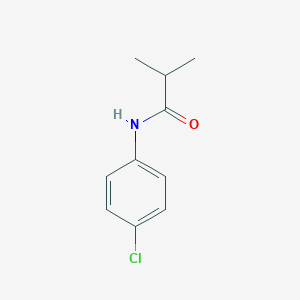
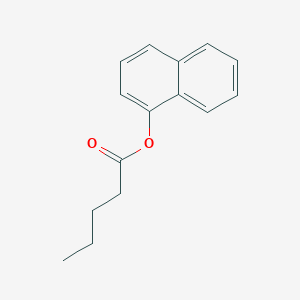
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
